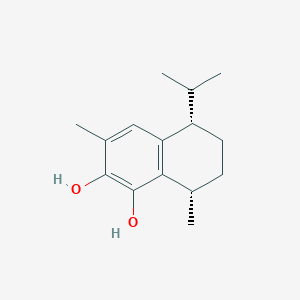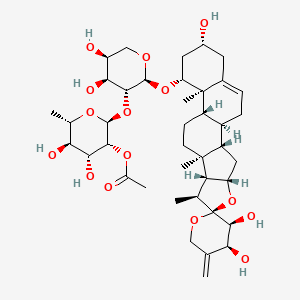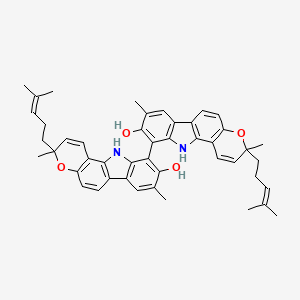
Bispyrafoline D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bispyrafoline D is a dimeric pyranocarbazole alkaloid isolated from the roots of Glycosmis stenocarpa. It is the first dimeric prenylated pyranocarbazole alkaloid with a 1,1’ type of linkage. The compound has been identified as a mixture of diastereomers with a dominant configuration at the axis of chirality .
Méthodes De Préparation
Bispyrafoline D is typically isolated from the roots of Glycosmis stenocarpa. The isolation process involves the extraction of the roots using solvents such as hexane and dichloromethane, followed by chromatographic techniques to purify the compound . The structural characterization of bisisomahanine is supported by spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), and mass spectrometry (MS) data .
Analyse Des Réactions Chimiques
Bispyrafoline D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Bispyrafoline D has been studied for its potential inhibitory activity against soluble epoxide hydrolase (sEH). It has been identified as a potent inhibitor of sEH, with an IC50 value of 7.7 ± 1.2 µM . This inhibitory action represents mixed-type enzyme inhibition, making bisisomahanine a valuable compound in the study of enzyme inhibition and potential therapeutic applications .
Mécanisme D'action
The mechanism of action of bisisomahanine involves its interaction with soluble epoxide hydrolase. By inhibiting sEH, bisisomahanine affects the hydrolysis of epoxy fatty acids to their corresponding vicinal diols. This inhibition can modulate various biological processes, including inflammation and cell signaling pathways .
Comparaison Avec Des Composés Similaires
Bispyrafoline D is similar to other carbazole-type compounds, such as isomahanine and murrayafoline-A. These compounds share structural similarities and exhibit similar biological activities. bisisomahanine’s unique dimeric structure and its potent inhibitory activity against sEH distinguish it from other related compounds .
Propriétés
Formule moléculaire |
C46H48N2O4 |
|---|---|
Poids moléculaire |
692.9 g/mol |
Nom IUPAC |
10-[9-hydroxy-3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-10-yl]-3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol |
InChI |
InChI=1S/C46H48N2O4/c1-25(2)11-9-19-45(7)21-17-31-35(51-45)15-13-29-33-23-27(5)43(49)37(41(33)47-39(29)31)38-42-34(24-28(6)44(38)50)30-14-16-36-32(40(30)48-42)18-22-46(8,52-36)20-10-12-26(3)4/h11-18,21-24,47-50H,9-10,19-20H2,1-8H3 |
Clé InChI |
VTFGIJSSZQHPNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1O)C3=C(C(=CC4=C3NC5=C4C=CC6=C5C=CC(O6)(C)CCC=C(C)C)C)O)NC7=C2C=CC8=C7C=CC(O8)(C)CCC=C(C)C |
Synonymes |
isisomahanine isomahanine mahanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-(6-hydroxy-2,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1245056.png)
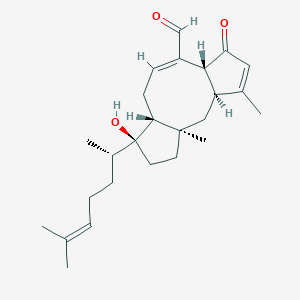
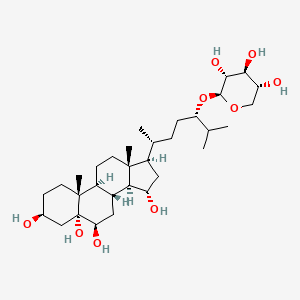
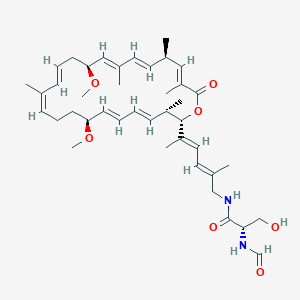
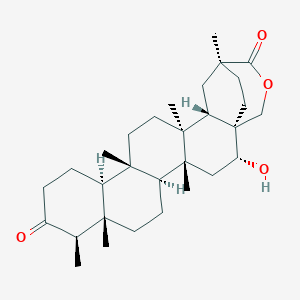
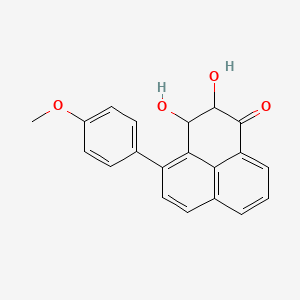
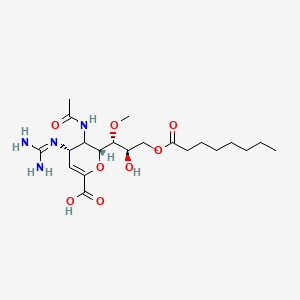
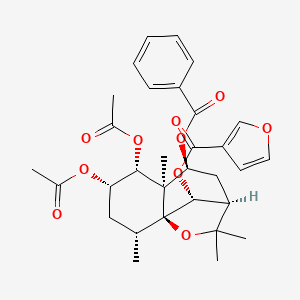

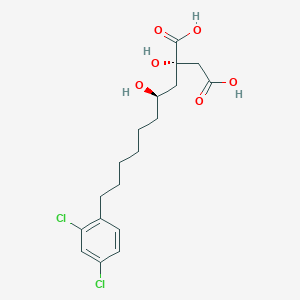
![4-[(3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B1245078.png)
